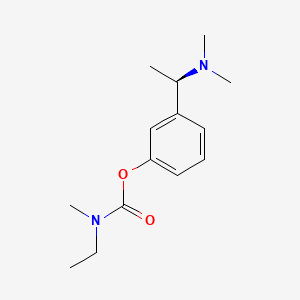

(R)-Rivastigmine

CAS No.: 415973-05-6

Cat. No.: VC2452639

Molecular Formula: C14H22N2O2

Molecular Weight: 250.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 415973-05-6 |

|---|---|

| Molecular Formula | C14H22N2O2 |

| Molecular Weight | 250.34 g/mol |

| IUPAC Name | [3-[(1R)-1-(dimethylamino)ethyl]phenyl] N-ethyl-N-methylcarbamate |

| Standard InChI | InChI=1S/C14H22N2O2/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4/h7-11H,6H2,1-5H3/t11-/m1/s1 |

| Standard InChI Key | XSVMFMHYUFZWBK-LLVKDONJSA-N |

| Isomeric SMILES | CCN(C)C(=O)OC1=CC=CC(=C1)[C@@H](C)N(C)C |

| SMILES | CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C |

| Canonical SMILES | CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)C |

Introduction

Chemical Properties of (R)-Rivastigmine

Structural Characteristics

(R)-Rivastigmine possesses the same chemical formula as its (S) counterpart but differs in the spatial arrangement of atoms around the chiral carbon. This seemingly subtle distinction fundamentally alters the molecule's three-dimensional structure and, consequently, its biological activity. The chemical structure features a carbamic ester functional group responsible for its interaction with cholinesterase enzymes, though the (R) configuration results in significantly different binding characteristics compared to the (S) enantiomer.

Synthesis Approaches

While the synthesis of (S)-rivastigmine has been well-documented, with reports describing "highly efficient and convenient procedure[s] for the enantioselective synthesis" of this therapeutically relevant form , the specific synthesis pathways for (R)-rivastigmine have received less attention in the literature. Theoretical approaches for obtaining the (R)-enantiomer would likely involve either:

-

Direct enantioselective synthesis using appropriate chiral catalysts or auxiliaries

-

Resolution of racemic mixtures to isolate the (R)-enantiomer

-

Inversion of stereochemistry from the more readily available (S)-enantiomer

The development of efficient synthetic routes to (R)-rivastigmine would be valuable for research purposes, allowing more comprehensive comparison of the pharmacological properties of both enantiomers.

Pharmacological Profile of (R)-Rivastigmine

Mechanism of Action and Enzyme Inhibition

The (S)-enantiomer has demonstrated potent inhibition of both AChE and BuChE, with relative specificity for brain cholinesterases compared to peripheral tissues . By contrast, the (R)-enantiomer exhibits substantially reduced inhibitory activity against these enzymes. This difference in pharmacological activity forms the basis for the preferential development of (S)-rivastigmine as a therapeutic agent.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume